An In-Depth Technical Guide to 16α-Hydroxyepiandrosterone (Zau8FV383Z)
An In-Depth Technical Guide to 16α-Hydroxyepiandrosterone (Zau8FV383Z)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical identifier Zau8FV383Z corresponds to the endogenous steroid hormone 16α-hydroxyepiandrosterone . This document provides a comprehensive technical overview of its chemical structure, biological significance, and relevant experimental methodologies. 16α-hydroxyepiandrosterone is a metabolite of dehydroepiandrosterone (DHEA) and a precursor in the biosynthesis of estrogens. Its formation is a key step in steroid metabolism, primarily catalyzed by cytochrome P450 enzymes.
Chemical Structure and Properties
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Systematic Name: (3β,16α)-3,16-dihydroxyandrost-5-en-17-one
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Molecular Formula: C₁₉H₂₈O₃
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Molecular Weight: 304.4 g/mol
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CAS Number: 1232-73-1
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UNII: ZAU8FV383Z
Structural Representations:
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SMILES: C[C@@]12[C@]3([H])--INVALID-LINK--O">C@([H])[C@@]4([H])--INVALID-LINK--(C(--INVALID-LINK--O)=O)C
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InChI: InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,18-,19-/m0/s1
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InChIKey: QQIVKFZWLZJXJT-DNKQKWOHSA-N
Quantitative Data
The following table summarizes key quantitative data related to 16α-hydroxyepiandrosterone.
| Parameter | Value | Species | Matrix | Analytical Method | Reference |
| Average Concentration | 1.06 nmol/L | Human | Seminal Plasma | GC-MS | [Not available] |
| Circulating Levels | 10-300 pg/mL | Human | Serum | Not specified | [1] |
Experimental Protocols
Synthesis of 16α-hydroxyepiandrosterone Derivatives
While a specific, detailed protocol for the synthesis of 16α-hydroxyepiandrosterone was not found in the reviewed literature, a method for the synthesis of its 7-oxo and 7-hydroxy derivatives has been described and can be adapted. The general strategy involves the protection of functional groups, introduction of the desired functionality, and subsequent deprotection.
Example Strategy for Synthesis of 7-substituted-16α-hydroxyepiandrosterone Derivatives[2]:
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Protection: Start with a protected form of a suitable precursor, such as 17,17-dimethoxyandrost-5-ene-3β,16α-diyl diacetate.
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Oxidation: Introduce a 7-oxo group using an oxidizing agent like a complex of chromium(VI) oxide and 2,5-dimethylpyrazole.
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Reduction (for 7-hydroxy derivatives): The 7-oxo group can be reduced to a 7α-hydroxy or 7β-hydroxy group using reducing agents like L-Selectride or sodium borohydride in the presence of cerium(III) chloride.
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Deprotection: Remove the protecting groups to yield the final 7-substituted 16α-hydroxyepiandrosterone derivatives.
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Characterization: The synthesized compounds should be characterized using techniques such as ¹H and ¹³C NMR and GC-MS of their O-methyloxime-trimethylsilyl derivatives.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a general protocol for the quantification of steroids, including 16α-hydroxyepiandrosterone, in biological samples. Specific parameters may require optimization.
Protocol Overview:
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Sample Preparation:
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Extraction: Extract steroids from the biological matrix (e.g., plasma, urine) using a suitable organic solvent.
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Hydrolysis: For conjugated steroids, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to release the free steroid.
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Purification: Use solid-phase extraction (SPE) to clean up the sample and remove interfering substances.
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Derivatization: To improve volatility and thermal stability for GC analysis, derivatize the hydroxyl and keto groups. A common method is a two-step process:
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Oximation: Convert keto groups to methoximes using methoxyamine hydrochloride in pyridine.
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Silylation: Convert hydroxyl groups to trimethylsilyl (TMS) ethers using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
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GC-MS Analysis:
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Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).
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Injection: Inject the derivatized sample into the GC.
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Temperature Program: Use a temperature gradient to separate the different steroid derivatives.
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Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for the 16α-hydroxyepiandrosterone derivative.
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Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
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Nuclear Receptor Activation Assay (Luciferase Reporter Assay)
This protocol can be used to assess the ability of 16α-hydroxyepiandrosterone to activate nuclear receptors like the estrogen receptor.
Protocol Overview:
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Cell Culture and Transfection:
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Use a suitable cell line (e.g., HEK293, HeLa) that does not endogenously express the receptor of interest.
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Co-transfect the cells with two plasmids:
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An expression vector for the nuclear receptor of interest (e.g., estrogen receptor α).
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A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor (e.g., Estrogen Response Elements - EREs).
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A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization.
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Treatment:
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After transfection, treat the cells with varying concentrations of 16α-hydroxyepiandrosterone.
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Include a positive control (the known ligand for the receptor) and a negative control (vehicle).
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Luciferase Assay:
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After an appropriate incubation period, lyse the cells and measure the activity of both the experimental and control luciferases using a luminometer and a dual-luciferase assay kit.
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Data Analysis:
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Normalize the experimental luciferase activity to the control luciferase activity to account for differences in transfection efficiency and cell number.
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Plot the normalized luciferase activity against the concentration of 16α-hydroxyepiandrosterone to determine the dose-response relationship and calculate the EC₅₀ value.
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Signaling Pathways and Biological Role
The direct signaling pathways of 16α-hydroxyepiandrosterone are not as well-characterized as those of its parent compound, DHEA. However, its biological activity is largely understood in the context of steroid metabolism and its role as a precursor to more active steroid hormones.
Metabolic Pathway of DHEA to 16α-Hydroxyepiandrosterone
Dehydroepiandrosterone (DHEA) is hydroxylated at the 16α position to form 16α-hydroxyepiandrosterone. This reaction is primarily catalyzed by cytochrome P450 enzymes, with CYP3A4, CYP3A5, and the fetal isoform CYP3A7 being the major enzymes involved in the liver.[1]
Role as an Estrogen Precursor
16α-hydroxyepiandrosterone is an important intermediate in the biosynthesis of estriol, a major estrogen during pregnancy. This pathway involves further enzymatic conversions.
Interaction with Nuclear Receptors
While direct, high-affinity binding of 16α-hydroxyepiandrosterone to nuclear receptors has not been extensively documented in the reviewed literature, its parent compound, DHEA, and other metabolites have been shown to interact with and activate estrogen receptors (ERα and ERβ) and the pregnane X receptor (PXR).[1][3][4] It is plausible that 16α-hydroxyepiandrosterone may also exhibit some activity at these receptors, although likely with different potency. The experimental protocol for a nuclear receptor activation assay provided above can be used to investigate these potential interactions.
Conclusion
16α-hydroxyepiandrosterone (Zau8FV383Z) is a significant endogenous steroid with a well-defined chemical structure and an important role in the metabolic cascade of steroid hormones. While its direct biological activities and signaling pathways are areas requiring further investigation, its function as a key metabolite of DHEA and a precursor to estrogens is established. The experimental protocols outlined in this guide provide a framework for researchers to further explore the synthesis, quantification, and biological effects of this compound. Future studies focusing on its interaction with a broader range of nuclear receptors and its potential downstream signaling effects will be crucial for a more complete understanding of its physiological and pathophysiological roles.
References
- 1. Dehydroepiandrosterone Induces Human CYP2B6 through the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of 16alpha-hydroxy-dehydroepiandrosterone with an additional 7-oxo or 7-hydroxy substituent: synthesis and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Receptor Analysis Luciferase Vectors [promega.com]
